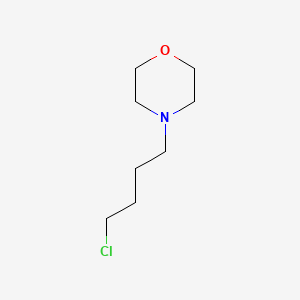

4-(4-Chlorobutyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorobutyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCMUEDZFICVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 4 Chlorobutyl Morpholine

Direct N-Alkylation Approaches to Morpholine (B109124) with Halogenated Butyl Chains

Direct N-alkylation stands as the most straightforward and commonly employed method for synthesizing 4-(4-chlorobutyl)morpholine. This approach involves the reaction of morpholine with a suitable four-carbon chain containing a leaving group, typically a halogen, at one end and a chlorine atom at the other.

Conventional Alkylation Routes and Optimized Conditions

The conventional synthesis of this compound involves the direct N-alkylation of morpholine with 1-bromo-4-chlorobutane (B103958). googleapis.com This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent, base, and reaction temperature are crucial for optimizing the yield and minimizing the formation of side products.

Commonly used bases include inorganic carbonates like potassium carbonate or sodium carbonate, and organic bases such as triethylamine (B128534). The reaction is often performed in a polar aprotic solvent like acetonitrile (B52724), dimethylformamide (DMF), or in an alcohol. mdpi.com The temperature is generally maintained in the range of 60-80°C to ensure a reasonable reaction rate without promoting undesirable side reactions.

Table 1: Conventional Alkylation Conditions for this compound

| Parameter | Condition |

| Alkylating Agent | 1-Bromo-4-chlorobutane |

| Base | Potassium Carbonate, Sodium Bicarbonate researchgate.net |

| Solvent | Isopropanol researchgate.net, Acetonitrile |

| Temperature | Reflux researchgate.net |

One of the challenges in this synthesis is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. Careful control of the stoichiometry, with morpholine often used in excess, and the slow addition of the alkylating agent can help to mitigate this issue.

Application of Phase Transfer Catalysis in N-Alkylation of Morpholine

Phase transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of N-alkylation reactions, including the synthesis of this compound. rsc.orgtsijournals.com This methodology is particularly useful when dealing with reactions between reactants that are soluble in immiscible phases, such as an aqueous phase containing the morpholine salt and an organic phase containing the alkylating agent. niscair.res.in

A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA), facilitates the transfer of the morpholine anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. niscair.res.inalfachemic.com This approach often leads to faster reaction rates, milder reaction conditions, and higher yields compared to conventional methods. rsc.orgtsijournals.com

The use of PTC can also simplify the work-up procedure and may allow for the use of less expensive and more environmentally friendly solvents. rsc.org Studies have shown that the N-alkylation of morpholine with various alkyl halides proceeds efficiently under phase-transfer conditions, suggesting its applicability for the synthesis of this compound. researchgate.netresearchgate.net

Table 2: Phase Transfer Catalysis in Morpholine Alkylation

| Catalyst Type | Example Catalyst |

| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) tsijournals.com, Benzyltriethylammonium Chloride (TEBA) researchgate.net |

| Polymer-supported PTC | Polymer supported N-benzyl-N-ethyl-N-isopropylpropan-2-aminium bromide niscair.res.in |

Exploration of Green Chemistry Principles in Synthetic Pathways

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of morpholine derivatives is no exception. organic-chemistry.orgchemrxiv.org Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

For the synthesis of this compound, green approaches could involve the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems that can be easily recovered and reused. ajgreenchem.com For instance, research has explored the N-alkylation of amines using alcohols as alkylating agents, which generates water as the only byproduct, presenting a greener alternative to the use of alkyl halides. researchgate.netakjournals.com While not directly applied to this compound, this methodology could be adapted.

Furthermore, the use of microwave-assisted synthesis has been shown to accelerate the N-alkylation of amines, often leading to shorter reaction times and higher yields with reduced energy consumption. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also aligns with green chemistry principles by reducing solvent usage and waste generation. beilstein-journals.orgthieme-connect.com

Alternative Synthetic Pathways and Precursor Transformations for this compound Analogues

While direct N-alkylation is the most common route, alternative synthetic strategies can be employed, particularly for creating analogues of this compound or when specific precursors are more readily available. These methods often involve the transformation of existing functional groups on a morpholine-containing scaffold.

Conversion of Hydroxyl-Containing Morpholine Derivatives to Halogenated Analogues

An alternative pathway to this compound involves the conversion of a hydroxyl-containing precursor, such as 4-(morpholin-4-yl)butan-1-ol, into the desired chlorinated analogue. This transformation can be achieved using various standard halogenating agents.

Common reagents for converting alcohols to alkyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. sinica.edu.twlibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. The reaction is typically carried out in an inert solvent, and a base like pyridine (B92270) may be added to neutralize the acidic byproducts.

This two-step approach, starting from the reaction of morpholine with a precursor like 4-chlorobutan-1-ol followed by chlorination of the resulting alcohol, provides a viable alternative to the direct use of 1-bromo-4-chlorobutane.

Functional Group Interconversions on Existing Carbon Frameworks

Functional group interconversions (FGI) represent a broad category of synthetic strategies that can be applied to the synthesis of this compound and its analogues. scribd.comsolubilityofthings.comic.ac.ukvanderbilt.edu This approach involves starting with a molecule that already contains the basic morpholine and butyl scaffolds and then modifying a functional group to introduce the chloro substituent.

For example, one could envision a scenario starting with a precursor containing a different functional group at the terminal position of the butyl chain, such as an ester, a carboxylic acid, or an amine. This functional group could then be converted to the desired chloride.

From an Amine: A primary amine on the butyl chain could potentially be converted to a chloride via a Sandmeyer-type reaction, although this is more common for aromatic amines.

From a Carboxylic Acid: A carboxylic acid could be reduced to the corresponding alcohol, which is then chlorinated as described in section 2.2.1.

From an Ester: An ester could be hydrolyzed to a carboxylic acid or directly reduced to an alcohol, followed by chlorination.

These FGI strategies offer flexibility in synthesis design, allowing chemists to utilize a wider range of starting materials to access the target compound.

Industrial and Large-Scale Synthesis Considerations for this compound

The industrial production of this compound is driven by its critical role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the development of cost-effective, scalable, and high-yielding synthetic routes is of paramount importance. The primary considerations for large-scale manufacturing revolve around raw material cost, process safety, operational efficiency, product purity, and waste management. Several strategic approaches have been optimized for industrial settings, moving beyond laboratory-scale preparations to robust, multi-kilogram production campaigns.

The most prevalent industrial strategies for synthesizing this compound involve the N-alkylation of morpholine with a suitable C4 electrophilic synthon. The choice of this synthon dictates the primary challenges and optimization parameters of the process.

Route 1: Alkylation with 1,4-Dichlorobutane (B89584)

This is often the most economically attractive route due to the low cost and high availability of 1,4-dichlorobutane. However, the bifunctional nature of this reactant presents a significant selectivity challenge: the potential for a second alkylation reaction to form the undesired byproduct, 1,4-dimorpholinobutane. To mitigate this, industrial processes employ a large molar excess of 1,4-dichlorobutane, which serves as both a reactant and a solvent . This strategy statistically favors the desired mono-alkylation product. The reaction is typically conducted in the presence of a strong inorganic base, such as sodium hydroxide (B78521), often under phase-transfer catalysis (PTC) conditions to enhance reaction rates and facilitate the interaction between the aqueous base and the organic phase . After the reaction, the excess 1,4-dichlorobutane must be recovered via distillation for the process to remain economically and environmentally viable. The crude product is typically purified by vacuum distillation to achieve the high purity required for subsequent pharmaceutical applications.

Route 2: Alkylation with 1-Bromo-4-chlorobutane

An alternative approach utilizes 1-bromo-4-chlorobutane as the alkylating agent. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for a highly selective reaction with morpholine at the bromine-bearing carbon, leaving the chloro group intact. This route significantly reduces the formation of the 1,4-dimorpholinobutane byproduct, simplifying purification. The reaction is typically performed using a milder inorganic base, such as potassium carbonate or sodium carbonate, in a polar aprotic solvent like acetonitrile, methyl isobutyl ketone (MIBK), or toluene (B28343) . While this method offers superior selectivity and often results in higher purity before distillation, the significantly higher cost of 1-bromo-4-chlorobutane compared to its dichloro-analogue is a major consideration for large-scale economic feasibility.

Route 3: Two-Step Synthesis via N-(4-Hydroxybutyl)morpholine

A highly effective and controllable two-step process is also widely used in industrial manufacturing. This strategy decouples the N-alkylation and chlorination steps, allowing for optimization and purification at each stage, which can lead to a final product of exceptional purity.

Step 1: Synthesis of N-(4-Hydroxybutyl)morpholine: Morpholine is reacted with 4-chlorobutan-1-ol. In this reaction, the primary alkyl chloride is sufficiently reactive to alkylate the morpholine nitrogen, while the hydroxyl group remains unaffected. The reaction is driven to completion with a base to neutralize the generated hydrochloric acid. The intermediate alcohol, N-(4-hydroxybutyl)morpholine, can be isolated and purified.

Step 2: Chlorination: The purified N-(4-hydroxybutyl)morpholine is then treated with a standard chlorinating agent to convert the terminal hydroxyl group into a chloride. Thionyl chloride (SOCl₂) is the most common reagent for this transformation on an industrial scale due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies work-up . The reaction is typically carried out in an inert solvent like toluene or dichloromethane (B109758) at controlled temperatures to prevent side reactions. This route's primary advantages are its high degree of control and the ability to produce this compound with very low levels of dialkylated and other impurities.

The selection of a specific route on an industrial scale involves a trade-off between raw material costs, process complexity, capital investment for equipment (e.g., distillation columns for solvent recovery), and the final purity requirements of the API it will be used to produce.

The following table summarizes and compares key parameters from representative industrial-style synthetic procedures for this compound.

Table 1: Comparison of Industrial Synthetic Routes to this compound

| Route | Starting Materials | Key Reagents / Catalyst | Typical Solvent(s) | Temp. (°C) | Yield (%) | Purification Method | Key Consideration |

| 1 | Morpholine, 1,4-Dichlorobutane | Sodium Hydroxide, PTC (e.g., TBAB) | 1,4-Dichlorobutane (excess) | 70-90 | 85-92 | Vacuum Distillation | Low raw material cost; requires reactant recovery. |

| 2 | Morpholine, 1-Bromo-4-chlorobutane | Potassium Carbonate (K₂CO₃) | Acetonitrile, Toluene | 80-110 | 90-95 | Vacuum Distillation | High selectivity; expensive starting material. |

| 3 | N-(4-Hydroxybutyl)morpholine, Thionyl Chloride | Pyridine (catalyst) or excess SOCl₂ | Toluene, Dichloromethane | 50-70 | >95 | Aqueous Work-up, Distillation | High purity; multi-step process. |

Note: Yields and conditions are representative and can vary based on specific process optimizations.

Reaction Mechanisms and Reactivity Profile of 4 4 Chlorobutyl Morpholine

Nucleophilic Substitution Reactions Involving the Terminal Chloride Moiety

The presence of a primary alkyl chloride in 4-(4-chlorobutyl)morpholine makes the terminal carbon susceptible to nucleophilic attack. This reactivity is central to its utility in constructing larger molecules.

Investigation of Reactivity with Various Nucleophiles (e.g., Amines, Alkoxides, Thiolates)

The terminal chloride of this compound readily undergoes displacement by a variety of nucleophiles. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules.

Amines: Primary and secondary amines can displace the chloride to form new carbon-nitrogen bonds, leading to the corresponding secondary or tertiary amines. For instance, reaction with various amines can be utilized to synthesize pharmacologically relevant compounds.

Alkoxides: Alkoxide nucleophiles react with this compound to yield ethers. This reaction is a standard method for introducing an ether linkage into a molecule.

Thiolates: Thiolate anions are potent nucleophiles that readily react to form thioethers. This transformation is useful for incorporating sulfur-containing functionalities.

The general scheme for these nucleophilic substitution reactions can be represented as follows:

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Amine | R₂NH | Substituted Amine |

| Alkoxide | RO⁻Na⁺ | Ether |

| Thiolate | RS⁻Na⁺ | Thioether |

Kinetic and Thermodynamic Aspects of S\N1 and S\N2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: S\N1 (substitution nucleophilic unimolecular) and S\N2 (substitution nucleophilic bimolecular). The operative pathway for this compound is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent.

For this compound, which is a primary alkyl halide, the S\N2 pathway is generally favored . youtube.com This is because primary carbocations are highly unstable, making the S\N1 pathway, which proceeds through a carbocation intermediate, energetically unfavorable. sciencerepository.org

S\N2 Pathway:

Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. sciencerepository.org

Kinetics: The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.comyoutube.com The rate law is expressed as: Rate = k[Substrate][Nucleophile].

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry.

Solvent Effects: Polar aprotic solvents, which can solvate the cation but not the nucleophile, are known to favor S\N2 reactions. youtube.com

S\N1 Pathway:

Mechanism: This is a two-step process involving the formation of a carbocation intermediate followed by nucleophilic attack. sciencerepository.org

Kinetics: The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the substrate. youtube.comyoutube.com The rate law is: Rate = k[Substrate].

Solvent Effects: Polar protic solvents are favored as they can stabilize the carbocation intermediate and the leaving group through solvation. youtube.com

While the S\N2 mechanism is predominant, the possibility of an S\N1 pathway cannot be entirely dismissed, especially under conditions that might favor carbocation formation, such as high temperatures or the presence of a very poor nucleophile. masterorganicchemistry.com

Chemical Transformations and Derivatizations Involving the Morpholine (B109124) Ring Nitrogen

The nitrogen atom of the morpholine ring in this compound is a tertiary amine, which imparts nucleophilic and basic properties, allowing for a variety of chemical transformations.

Acylation, Sulfonylation, and Amidation Reactions

The lone pair of electrons on the morpholine nitrogen can participate in reactions with electrophilic reagents.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a morpholide, which is a type of amide. For example, reacting this compound with benzoyl chloride would yield N-(4-chlorobutyl)-N-(benzoyl)morpholine.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, results in the formation of a sulfonamide.

Amidation: While the morpholine nitrogen is already part of an amide-like structure within the ring, the term amidation here can refer to its reaction with reagents like carbamoyl (B1232498) chlorides to form urea (B33335) derivatives, or with isocyanates to form N-substituted ureas.

A patent describes the amidation reaction of a morpholine compound with an acylating chlorination reagent in an organic solvent to produce a morpholine carbonyl chloride compound. google.com

Quaternization Reactions of the Tertiary Amine

The tertiary amine of the morpholine ring can react with alkyl halides to form a quaternary ammonium (B1175870) salt. ambeed.com This process, known as quaternization, involves the nitrogen atom acting as a nucleophile and attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged nitrogen atom.

For example, the reaction of this compound with methyl iodide would yield N-(4-chlorobutyl)-N-methylmorpholinium iodide. The rate and extent of this reaction are influenced by the nature of the alkylating agent and the reaction conditions.

Intramolecular Cyclization and Rearrangement Pathways Mediated by the Chlorobutyl Chain

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic chlorobutyl chain, creates the potential for intramolecular reactions.

Intramolecular Cyclization: Under certain conditions, the morpholine nitrogen can act as an internal nucleophile, attacking the terminal carbon of the chlorobutyl chain. This would result in an intramolecular S\N2 reaction, leading to the formation of a spirocyclic quaternary ammonium salt. This type of cyclization is a common strategy in the synthesis of bicyclic nitrogen-containing heterocycles. The feasibility of this reaction depends on the thermodynamic stability of the resulting ring system and the kinetic barrier to cyclization.

A study on the reaction of p-chloronitrobenzene with N-methylpyrrolidine under high pressure showed the formation of ring-opening products, which was attributed to the ring strain of the pyrrolidine (B122466) system. oup.com In contrast, reactions with N-methylpiperidine and N-methylmorpholine only yielded demethylation products, suggesting that the morpholine ring is less prone to ring-opening. oup.com This stability could favor intramolecular cyclization of this compound under appropriate conditions.

Rearrangement Pathways: While less common for a simple chlorobutyl chain, rearrangement pathways could be initiated under conditions that promote the formation of a carbocation, such as in the presence of a Lewis acid. A 1,2-hydride shift could lead to a more stable secondary carbocation, which could then be trapped by a nucleophile. However, given the primary nature of the alkyl chloride, such rearrangements are generally not expected to be a major pathway.

Role of 4 4 Chlorobutyl Morpholine As a Key Synthetic Building Block

Precursor in the Construction of Advanced Organic Scaffolds

The primary utility of 4-(4-chlorobutyl)morpholine in the synthesis of advanced organic scaffolds lies in the reactivity of its terminal chloro group. This functional group serves as a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the morpholinobutyl moiety onto various molecular frameworks, thereby enabling the construction of complex and functionally diverse organic structures.

The chlorobutyl chain acts as a flexible four-carbon linker, providing a spatial separation between the morpholine (B109124) ring and the core scaffold. This separation can be crucial for optimizing biological activity by allowing the morpholine group to adopt a favorable orientation for interacting with a biological target. The key reactions employed to build these advanced scaffolds are summarized in the table below.

| Nucleophile Type | Reaction Product | Significance in Scaffold Building |

| Amines (primary, secondary) | N-Alkylated amines | Forms the basis for creating extended diamine structures or for attaching the morpholino-butyl chain to existing nitrogen-containing scaffolds. |

| Phenols and Alcohols | Ethers | Allows for the connection of the morpholinobutyl group to aromatic or aliphatic hydroxyl-containing molecules, creating more complex ether-based scaffolds. |

| Thiols | Thioethers | Introduces a sulfur linkage, which can be important for specific biological interactions and can serve as a handle for further functionalization. |

| Carbanions (e.g., from malonic esters) | C-Alkylated compounds | Enables the formation of new carbon-carbon bonds, leading to the extension and elaboration of the carbon skeleton of the target molecule. |

These fundamental transformations underscore the role of this compound as a foundational building block for creating intricate molecular architectures with potential applications in materials science and drug discovery.

Utility in the Synthesis of Diverse Heterocyclic Systems (e.g., Fused Ring Systems, Spiro Compounds)

Beyond its role in linear chain extension, this compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, including fused ring and spiro compounds. This utility arises from the potential for intramolecular cyclization reactions of intermediates derived from the initial nucleophilic substitution.

Fused Ring Systems:

The synthesis of fused heterocyclic systems often involves a two-step process. First, this compound is reacted with a nucleophile that contains a second reactive site. In a subsequent step, an intramolecular reaction between the newly introduced morpholinobutyl chain and the second reactive site on the core molecule leads to the formation of a new ring fused to the original scaffold. For example, reaction with a substituted aminothiol (B82208) could be followed by an intramolecular cyclization to form a fused thiazepine ring system.

A plausible synthetic strategy for a fused heterocyclic system is outlined below:

| Step | Reactants | Intermediate/Product | Ring System Formed |

| 1 | This compound + 2-aminothiophenol | N-(2-mercaptophenyl)-4-morpholinobutylamine | - |

| 2 | Intramolecular cyclization of the intermediate | A dibenzothiazepine derivative | Fused seven-membered ring |

Spiro Compounds:

The construction of spirocyclic systems using this compound can be envisioned through a similar strategy of sequential reactions. In this case, the initial nucleophilic substitution would be followed by an intramolecular cyclization where the butyl chain attacks a suitable electrophilic center on the parent molecule, leading to the formation of a spirocyclic junction. While direct examples utilizing this compound for spirocycle synthesis are not extensively documented in readily available literature, its chemical properties make it a viable candidate for such transformations in well-designed synthetic routes.

The versatility of this compound as a building block for diverse heterocyclic structures highlights its importance in expanding the chemical space accessible to organic chemists.

Applications in Medicinal Chemistry Research as an Intermediate for New Chemical Entities

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to enhance pharmacokinetic properties. nih.gov The this compound building block is particularly relevant in the synthesis of psychoactive compounds, where the morpholinoethyl or morpholinobutyl moiety is a common feature.

A prominent example of the importance of a structurally related building block is in the synthesis of the atypical antipsychotic drug Brexpiprazole . The synthesis of Brexpiprazole involves the reaction of 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) with 7-(4-chlorobutoxy)-1H-quinolin-2-one. ias.ac.in The latter is a key intermediate that contains the crucial butoxy linker attached to a quinolinone core. This compound represents a readily available intermediate that could be used to synthesize a wide range of analogs of such psychoactive drugs by reacting it with various heterocyclic cores.

The general scheme for the synthesis of potential new chemical entities (NCEs) using this compound is presented below:

| Heterocyclic Core (Nu-H) | Resulting NCE Structure | Potential Therapeutic Area |

| 7-Hydroxyquinolin-2-one | 7-(4-Morpholinobutoxy)quinolin-2-one | Antipsychotic |

| Substituted Indoles | N-(4-Morpholinobutyl)indoles | Serotonergic agents |

| Benzimidazoles | N-(4-Morpholinobutyl)benzimidazoles | Various, including anthelmintic |

The ability to readily introduce the morpholinobutyl group makes this compound a highly valuable intermediate for generating libraries of new compounds for high-throughput screening in drug discovery programs. Its use allows for systematic modifications of a lead compound to optimize its activity, selectivity, and pharmacokinetic profile.

Advanced Analytical Characterization Techniques for 4 4 Chlorobutyl Morpholine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 4-(4-chlorobutyl)morpholine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen framework. hmdb.caudel.edulibretexts.orgrsc.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals correspond to the different sets of chemically non-equivalent protons in the molecule. libretexts.org The protons on the morpholine (B109124) ring typically appear as multiplets, while the protons on the butyl chain exhibit distinct signals based on their proximity to the nitrogen atom and the chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. udel.edu The carbon atoms of the morpholine ring and the butyl chain resonate at characteristic chemical shifts. The carbon attached to the electronegative nitrogen atom and the carbon bonded to the chlorine atom will be shifted downfield. udel.edu

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further elucidate the connectivity between protons and carbons, confirming the structural assignment of this compound and its derivatives. rsc.org

Interactive Data Table: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Morpholine CH₂ (adjacent to N) | ~2.40 (t) | ~53.8 |

| Morpholine CH₂ (adjacent to O) | ~3.58 (t) | ~66.9 |

| Butyl CH₂ (adjacent to N) | ~2.40 (t) | ~55.4 |

| Butyl CH₂ | ~1.45-1.38 (m) | ~29.1, ~20.7 |

| Butyl CH₂ (adjacent to Cl) | ~3.53 (t) | ~46.4 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. rsc.org In the IR spectrum of this compound, characteristic absorption bands confirm the presence of specific structural features.

Key IR absorption bands for this compound include:

C-H stretching: Aliphatic C-H stretching vibrations are typically observed in the range of 2850-3000 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond in the morpholine ring usually appears around 1115 cm⁻¹.

C-O-C stretching: The ether linkage in the morpholine ring gives rise to a strong C-O-C stretching band, typically around 1115-1080 cm⁻¹. researchgate.net

C-Cl stretching: The presence of the chlorobutyl group is confirmed by a C-Cl stretching vibration, which typically appears in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. rsc.org For this compound, with a molecular formula of C₈H₁₆ClNO, the expected molecular weight is approximately 177.67 g/mol . chemicalbook.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be evident in the molecular ion cluster. Common fragmentation pathways for this molecule would involve the cleavage of the butyl chain and the morpholine ring, leading to characteristic fragment ions that help to confirm the structure.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Techniques for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. phenomenex.comejgm.co.uk For the analysis of this compound and its derivatives, reversed-phase HPLC is often the method of choice. sielc.com

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.comelementlabsolutions.com The retention time of the compound under specific conditions serves as a key identifier. By creating a calibration curve with standards of known concentration, HPLC can be used to accurately determine the purity of a sample and to monitor the progress of a chemical reaction. ejgm.co.uk

Gas Chromatography (GC) Applications for Volatile Component Analysis

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for the analysis of volatile and thermally stable compounds. pqri.orgresearchgate.net this compound, being a relatively volatile compound, can be effectively analyzed by GC.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas through a capillary column. pqri.org The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. pqri.org GC is highly effective for assessing the purity of this compound and for detecting any volatile impurities. vwr.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for qualitatively monitoring the progress of chemical reactions involving this compound. globalresearchonline.netlibretexts.org Its simplicity, speed, and low cost make it an indispensable tool in synthetic chemistry for determining reaction completion, identifying the formation of products, and detecting the presence of byproducts in real-time. libretexts.orgnih.gov The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a plate) and a liquid mobile phase (the eluent). globalresearchonline.net

In the context of synthesizing or derivatizing this compound, TLC is used to track the consumption of starting materials and the concurrent appearance of the product spot on the chromatogram. nih.gov For instance, in a typical nucleophilic substitution reaction where the chlorine atom of this compound is displaced, a sample is taken from the reaction mixture at regular intervals, spotted on a TLC plate, and developed in an appropriate solvent system. The starting material, the product, and a co-spot (a mixture of both) are often run in parallel lanes to aid in identification. libretexts.org

The choice of stationary and mobile phases is critical for achieving good separation. For N-alkylmorpholines like this compound and its derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. aga-analytical.com.pl The mobile phase is typically a mixture of a non-polar and a polar solvent. researchgate.net A common starting eluent system is a mixture of hexane (B92381) and ethyl acetate; the ratio can be adjusted to optimize the separation and achieve a target Retention Factor (Rf) value, which is ideally between 0.2 and 0.8 for clear analysis. researchgate.net For basic compounds such as morpholine derivatives, which can exhibit tailing on acidic silica gel, adding a small percentage of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve spot shape and resolution. libretexts.org

Visualization of the separated spots is the final step. reachdevices.com While some organic molecules are UV-active and can be seen as dark spots on a fluorescent (F254) TLC plate under a UV lamp at 254 nm, many aliphatic amines are not. aga-analytical.com.plresearchgate.net Therefore, chemical staining is often required. sigmaaldrich.com Common visualization agents for amines and related compounds include potassium permanganate (B83412) solution, which reacts with oxidizable groups to leave a yellow or brown spot on a purple background, or exposure to iodine vapor, which reversibly stains many organic compounds. researchgate.net

A hypothetical example of using TLC to monitor the synthesis of a derivative from this compound is presented below. Consider the reaction of this compound with a phenolic compound to form an ether-linked derivative.

Table 1: Example TLC Monitoring Data for a Derivatization Reaction

| Compound Name | Role in Reaction | Rf Value* | Visualization Method | Appearance on Plate |

| This compound | Starting Material | 0.45 | Potassium Permanganate Stain | Yellow/Brown Spot |

| Phenolic Reactant | Starting Material | 0.60 | UV Light (254 nm) & Stain | Dark Spot / Yellow Spot |

| Ether Product | Product | 0.75 | UV Light (254 nm) & Stain | Dark Spot / Yellow Spot |

*Rf values are illustrative and depend on the exact TLC conditions, including the specific phenolic reactant used. The mobile phase is assumed to be a 3:1 mixture of Hexane:Ethyl Acetate on a silica gel plate.

As the reaction proceeds, the intensity of the spots corresponding to the starting materials will decrease, while the intensity of the product spot will increase. The reaction is generally considered complete when the spot for the limiting reagent is no longer visible on the TLC plate. nih.gov

Theoretical and Computational Chemistry Studies of 4 4 Chlorobutyl Morpholine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-(4-chlorobutyl)morpholine. These methods model the electron distribution within the molecule to predict a wide range of properties.

Electronic Structure and Reactivity Descriptors: The electronic properties of this compound are dictated by its constituent functional groups: the morpholine (B109124) ring and the chlorobutyl chain. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). benthamdirect.comscispace.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich tertiary amine (the nitrogen atom) of the morpholine ring, making it the principal site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond, identifying the carbon atom attached to the chlorine as the most susceptible site for nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting regions of negative potential (in red), which are rich in electrons, and regions of positive potential (in blue), which are electron-deficient. For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms of the morpholine ring and a region of positive potential near the hydrogen atoms and the carbon of the C-Cl bond, further confirming the likely sites for chemical reactions.

Local reactivity descriptors, such as Fukui functions, can be derived from these calculations to quantify the reactivity at specific atomic sites, providing a more detailed picture than the HOMO/LUMO analysis alone. researchgate.net

Interactive Table of Predicted Quantum Chemical Properties Below is a table of typical quantum chemical parameters that would be calculated for this compound to predict its reactivity.

| Parameter | Predicted Value/Localization | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV (Localized on Morpholine N) | Indicates electron-donating ability; site of electrophilic attack. |

| ELUMO | ~ +0.5 eV (Localized on C-Cl σ* orbital) | Indicates electron-accepting ability; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment (µ) | ~ 2.5 - 3.0 D | Measures overall polarity of the molecule. |

| MEP Minimum | Near Morpholine N and O atoms | Indicates most probable sites for electrophilic interaction. |

| MEP Maximum | Near C-Cl group and H atoms | Indicates most probable sites for nucleophilic interaction. |

Spectroscopic Property Prediction: Quantum chemical calculations are also employed to predict spectroscopic data. Theoretical vibrational frequencies (IR, Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. rsc.orgnih.gov Comparing these calculated spectra with experimental results serves as a robust method for structural verification. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors or by considering solvent effects in the computational model. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of the Butyl Chain and Morpholine Ring

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility.

Conformational Analysis: The molecule possesses significant conformational flexibility due to the rotatable single bonds in the n-butyl chain. The morpholine ring itself is most stable in a chair conformation, similar to cyclohexane. Computational conformational searches can identify various low-energy structures (conformers) and map the potential energy surface. Such studies reveal the most stable conformer (global minimum) and the energy barriers for interconversion between different conformers. rsc.org For the butyl chain, staggered conformations around the C-C bonds are generally favored over eclipsed ones. In crystallographic studies of larger molecules containing a 4-chlorobutyl group, this chain has been observed to exhibit some degree of disorder, which is indicative of its inherent flexibility and the presence of multiple, energetically similar conformations. iucr.org

Molecular Dynamics (MD) Simulations: While quantum calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms based on classical mechanics, MD can explore the conformational landscape of this compound in a more realistic environment, such as in aqueous solution or a lipid bilayer. mdpi.comresearchgate.net

MD simulations can track the fluctuations of the butyl chain and the stability of the morpholine ring's chair form. Key parameters derived from these simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average change in atomic positions over time, indicating the structural stability of the molecule or parts of it. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Highlights the flexibility of specific regions of the molecule. For this compound, the terminal chloro-substituted carbon and adjacent methylene (B1212753) groups would be expected to show the highest RMSF values.

Radial Distribution Functions (RDFs): Describe how the density of a solvent (like water) varies as a function of distance from a particular atom in the solute, providing detailed information about the solvation shell and hydrogen bonding interactions. researchgate.net

Dihedral Angle Analysis: Tracks the rotation around specific bonds in the butyl chain to characterize its conformational transitions.

Interactive Table of Insights from Molecular Dynamics The table below summarizes the kind of information that MD simulations would provide for this compound.

| Simulation Analysis | Information Gained | Predicted Outcome for this compound |

|---|---|---|

| RMSD Analysis | Overall structural stability during simulation. | Morpholine ring would be stable (low RMSD); butyl chain contributes to higher overall RMSD. |

| RMSF Analysis | Flexibility of individual atoms/residues. | High flexibility (high RMSF) at the terminal end of the butyl chain (CH2Cl). |

| Solvent Accessible Surface Area (SASA) | Exposure of the molecule to the solvent. | Polar N, O, and Cl atoms would have significant solvent exposure. |

| Dihedral Angle Distribution | Preferred conformations of the flexible chain. | Gauche and anti conformations would be observed for the C-C-C-C dihedral angles of the butyl chain. |

Mechanistic Insights from Computational Modeling of Reactions Involving the Compound

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies, which are often difficult to determine experimentally.

Nucleophilic Substitution at the C-Cl Bond: The primary reaction involving the chlorobutyl group is nucleophilic substitution (S_N2), where the chloride is displaced by a nucleophile. DFT calculations can model the entire reaction pathway, locating the structure and energy of the pentavalent transition state. rsc.org This allows for the calculation of the activation barrier, which determines the reaction rate. Such studies can compare the reactivity with different nucleophiles or explore the influence of the solvent on the reaction energetics. researchgate.net

Intramolecular Cyclization: A significant reaction pathway available to this compound is an intramolecular S_N2 reaction. The nucleophilic nitrogen atom of the morpholine ring can attack the terminal carbon of the butyl chain, displacing the chloride ion to form a spirocyclic quaternary ammonium (B1175870) cation, 4-aza-1-azoniaspiro[3.5]nonane chloride. Computational modeling can predict the feasibility of this cyclization by calculating the activation energy of the transition state. The geometry of the transition state would reveal the optimal conformation required for the ring-closing reaction.

Reactions Involving the Morpholine Nitrogen: The lone pair on the morpholine nitrogen makes it both nucleophilic and basic. It can participate in various reactions, including acid-base reactions, alkylations, and acting as an organocatalyst. Computational studies on the use of morpholine as a catalyst in urethane (B1682113) formation, for example, have detailed a seven-step mechanism and calculated the corresponding thermodynamic properties. nih.govresearchgate.net Similar computational protocols could be applied to understand the catalytic potential of this compound in other organic transformations.

Cross-Coupling Reactions: The C-Cl bond can also be activated by transition metal catalysts to participate in cross-coupling reactions, such as those with Grignard reagents to form new C-C bonds. The mechanisms of these reactions are often complex, involving multiple oxidation states of the metal catalyst and potential radical intermediates. DFT studies have been crucial in elucidating these pathways, for instance, by rationalizing the roles of different iron species (Fe(I)/Fe(II)/Fe(III)) in the catalytic cycle and explaining product selectivity. acs.orgnih.govnih.gov These computational approaches could be directly applied to predict the outcomes and optimize conditions for cross-coupling reactions involving this compound.

Future Perspectives and Emerging Research Avenues for 4 4 Chlorobutyl Morpholine

Integration with Automated and High-Throughput Synthesis Platforms

The drive towards more efficient and rapid discovery and optimization of chemical processes has led to the increasing adoption of automated and high-throughput methodologies. While direct studies on the integration of 4-(4-chlorobutyl)morpholine into these platforms are not yet widespread, the known reactivity of morpholine (B109124) derivatives suggests significant potential.

Automated flow chemistry, which allows for precise control over reaction parameters and facilitates rapid optimization, is a promising area for the application of this compound. For instance, studies on the reaction of morpholine with 2,4-difluoronitrobenzene (B147775) in an automated flow system have demonstrated the feasibility of using morpholine derivatives in such setups. chemrxiv.org This suggests that this compound could be readily incorporated into similar automated platforms for the synthesis of novel derivatives, enabling rapid exploration of its chemical space. The ability to independently vary parameters like residence time and reactant equivalents in a flow system would allow for the efficient optimization of reactions involving this compound. chemrxiv.org

Furthermore, high-throughput screening (HTS) techniques, widely used in drug discovery for testing large numbers of compounds, could be adapted for the rapid evaluation of the properties of this compound derivatives. nih.govrsc.org For example, HTS could be employed to screen libraries of compounds derived from this compound for specific biological activities or material properties.

Table 1: Potential Advantages of Integrating this compound into Automated Platforms

| Feature | Potential Advantage | Relevant Research Context |

| Precise Reaction Control | Improved yield and selectivity in the synthesis of derivatives. | Automated flow chemistry of morpholine derivatives. chemrxiv.org |

| Rapid Optimization | Accelerated discovery of optimal reaction conditions. | Autonomous Chemistry Lab flow chemistry systems. biotechfluidics.com |

| High-Throughput Screening | Fast evaluation of biological or material properties of derivatives. | High-throughput screening for drug discovery and materials science. nih.govrsc.org |

| Miniaturization | Reduced consumption of reagents and generation of waste. | General principles of automated synthesis. rsc.org |

Potential Applications in Materials Science and Polymer Chemistry Research (e.g., as a monomer or cross-linking agent precursor)

The unique structural features of this compound make it an intriguing candidate for research in materials science and polymer chemistry. The presence of the morpholine ring can impart desirable properties such as hydrophilicity and thermal stability to polymers, while the chlorobutyl group provides a reactive handle for polymerization or cross-linking.

As a monomer precursor , this compound could be transformed into a variety of functional monomers. For example, the chloride can be substituted to introduce a polymerizable group like an acrylate (B77674) or methacrylate. A related compound, acryloyl morpholine (ACMO), is a known functional monomer used in the production of UV-curable resins, coatings, and adhesives. kjchemicals.co.jpsinocurechem.comlongchangchemical.com Polymers derived from ACMO exhibit excellent heat resistance and flexibility. kjchemicals.co.jp This suggests that polymers derived from this compound could exhibit similarly valuable properties. Morpholine-containing polymers have been investigated for various applications, including as coatings for sensors to selectively chelate metal ions. scispace.com

The bifunctionality of this compound also makes it a potential precursor for cross-linking agents . thermofisher.comnih.govmdpi.com Cross-linking is a crucial process for modifying the mechanical and thermal properties of polymers. nih.gov The tertiary amine of the morpholine ring and the alkyl chloride can both participate in reactions to form covalent bonds between polymer chains. For instance, the tertiary amine could react with electrophilic groups, while the alkyl chloride could undergo nucleophilic substitution with functional groups on polymer backbones. This dual reactivity could lead to the formation of well-defined three-dimensional polymer networks with tailored properties. While synthetic cross-linking agents like glutaraldehyde (B144438) and dialdehyde (B1249045) starch are commonly used, there is growing interest in developing novel cross-linkers with specific functionalities. nih.govmdpi.com

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Role of this compound | Potential Properties |

| Linear Polymers | As a precursor to a functional monomer. | Enhanced hydrophilicity, thermal stability, and specific ion chelation. scispace.commdpi.com |

| Cross-linked Polymers | As a precursor to a cross-linking agent. | Tunable mechanical strength, swelling behavior, and thermal resistance. nih.govmdpi.com |

| Grafted Polymers | As a grafting-to or grafting-from agent. | Surface modification of existing polymers to introduce morpholine functionalities. |

Exploration in Novel Catalyst Development and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal-based catalysis. The morpholine scaffold is a key component in a number of effective organocatalysts. e3s-conferences.orgnih.govfrontiersin.org

Recent research has highlighted the potential of ß-morpholine amino acids as highly efficient organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org These catalysts have demonstrated the ability to control diastereoselectivity and enantioselectivity with high yields. nih.gov This opens up the possibility of developing novel chiral catalysts derived from this compound. The chlorobutyl chain could serve as a linker to attach the morpholine unit to a solid support, creating a recyclable heterogeneous catalyst, or it could be further functionalized to fine-tune the catalyst's steric and electronic properties. mdpi.com

Furthermore, the tertiary amine of this compound can be quaternized to form morpholinium salts . cymitquimica.comcymitquimica.com These salts have potential applications as phase-transfer catalysts, which facilitate the reaction between reactants in different phases. The nature of the anion and the substituents on the nitrogen atom can influence the catalytic activity of these salts. cymitquimica.com The exploration of morpholinium salts derived from this compound in various organic transformations represents a promising avenue of research. The development of asymmetric hydrogenation methods using rhodium catalysts with bisphosphine ligands has also enabled the synthesis of chiral 2-substituted morpholines with excellent enantioselectivities, which can serve as key intermediates for bioactive compounds. rsc.orgnih.gov

Table 3: Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Role of this compound | Target Reactions |

| Chiral Organocatalysts | As a scaffold for creating new chiral ligands. | Asymmetric aldol (B89426) reactions, Michael additions, and other C-C bond-forming reactions. nih.govfrontiersin.orgmdpi.com |

| Heterogeneous Catalysts | As a building block for solid-supported catalysts. | Recyclable catalysts for various organic transformations. |

| Phase-Transfer Catalysts | As a precursor to morpholinium salts. | Reactions involving immiscible phases, such as nucleophilic substitutions. cymitquimica.comcymitquimica.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.